molecular formula C11H13N3 B187770 [1-(3-Methylphenyl)pyrazol-4-yl]methanamine CAS No. 400876-68-8

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine

Cat. No.: B187770
CAS No.: 400876-68-8
M. Wt: 187.24 g/mol
InChI Key: OVDUYNRSBLFGDZ-UHFFFAOYSA-N
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Description

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily serving as a versatile scaffold for the discovery of new therapeutic agents. The pyrazole core is a privileged structure in drug design, known for its diverse biological activities. Recent scientific advancements highlight the prominence of pyrazole-based compounds in the development of novel cancer and inflammation therapeutics. Researchers utilize this scaffold to design molecules that can interact with specific biological targets. For instance, pyrazole derivatives have been explored as potential anticancer agents, with mechanisms of action that may include the induction of apoptosis (programmed cell death) and autophagy in cancer cell lines, as well as inhibition of key enzymes like cyclin-dependent kinases. In the realm of anti-inflammatory research, pyrazole-containing molecules are investigated for their selective COX-2 inhibitory properties. The compound is strictly for research and further manufacturing applications, such as in vitro biological assay development and as a key intermediate in synthetic chemistry, and is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

[1-(3-methylphenyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-3-2-4-11(5-9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDUYNRSBLFGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355954
Record name [1-(3-methylphenyl)pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400876-68-8
Record name [1-(3-methylphenyl)pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine, identified by its CAS number 400876-68-8, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which have demonstrated significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H13N3\text{C}_{11}\text{H}_{13}\text{N}_3

This compound features a pyrazole ring substituted with a 3-methylphenyl group and a methanamine functional group. The presence of these substituents contributes to its unique biological activity profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines:

  • Mechanism : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the BRAF(V600E) and EGFR pathways. Pyrazole derivatives have shown effectiveness against multiple cancer types, including breast, lung, and colorectal cancers .
  • Case Studies : In one study, pyrazole derivatives were tested against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 0.01 µM to 49.85 µM, indicating potent activity compared to standard chemotherapeutic agents .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties:

  • Mechanism : The anti-inflammatory action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored:

  • Activity Spectrum : Pyrazole derivatives have shown activity against various bacterial strains and fungi. For example, compounds similar to this compound exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

Substituent Effect on Activity
3-Methyl GroupEnhances lipophilicity and potency
Methanamine GroupIncreases interaction with biological targets
Pyrazole RingEssential for anticancer activity

The presence of specific substituents can significantly influence the compound's binding affinity to target proteins and its overall pharmacological profile.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines. Studies have shown that [1-(3-Methylphenyl)pyrazol-4-yl]methanamine exhibits significant antiproliferative effects against breast cancer cells (MDA-MB-231) by inducing apoptosis through enhanced caspase-3 activity at concentrations around 10 μM.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activities, showing effectiveness against certain bacterial strains, which positions it as a candidate for developing new antibiotics .

Organic Synthesis

As a versatile building block in organic synthesis, this compound is used to create more complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable in synthetic pathways .

Biological Research

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. This interaction may modulate biological pathways, making it a useful tool in biological research to understand cellular functions .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that pyrazole derivatives can act as microtubule-destabilizing agents. For instance, one study highlighted that a related pyrazole compound inhibited microtubule assembly at concentrations around 20 μM, leading to significant cytotoxicity against cancer cell lines.

Case Study 2: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential for further development into therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications:

  • Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity against specific targets. For example, introducing different aryl groups has been shown to affect anticancer potency significantly.
  • Hydrochloride Formulation : The hydrochloride salt form improves solubility and bioavailability, enhancing therapeutic efficacy in biological systems .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Key Compounds :

  • N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine (CAS: 956729-21-8)
  • N-Methyl-1-[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanamine (CAS: 1015846-14-6)
  • [1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine

Structural Differences :

  • Substituent Position : The 2-methylphenyl and 4-methylphenyl analogs differ in the methyl group's position on the phenyl ring, altering steric and electronic properties.

Table 1: Structural Comparison

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol)
[1-(3-Methylphenyl)pyrazol-4-yl]methanamine 3-methylphenyl -NH2 C11H13N3 187.25
N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine 2-methylphenyl -NHCH3 C12H15N3 201.27
[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine 3-methoxyphenyl -NH2 C11H13N3O 203.24

Physicochemical Properties

Key Properties :

  • Boiling Point : The 2-methylphenyl analog (324.4°C) has a higher boiling point than the 3-methylphenyl parent compound due to increased molecular weight and van der Waals interactions .
  • Hydrogen Bonding: The methanamine group (-NH2) in the parent compound acts as a hydrogen bond donor, while N-methylation (e.g., -NHCH3) reduces donor capacity .

Table 2: Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound Not reported 1.07 1 3
N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine 324.4 1.07 0 3
[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine Not reported 1.12* 1 4

*Estimated based on structural similarity.

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For [1-(3-methylphenyl)pyrazol-4-yl]methanamine, the reaction typically employs 1,3-diketones (e.g., acetylacetone) and hydrazine hydrate under acidic or neutral conditions. A representative protocol involves:

  • Reagents : Hydrazine hydrate (1.2 equiv), acetylacetone (1.0 equiv), ethanol (solvent).

  • Conditions : Reflux at 80°C for 6–8 hours.

  • Yield : 70–85% after recrystallization.

Regioselectivity is influenced by substituent electronic effects, with electron-donating groups favoring 1,3,5-trisubstituted pyrazoles.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 3-methylphenyl group is introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to form the C–C bond between the pyrazole and aryl boronic acid. Key parameters include:

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventDioxane/H₂O (4:1)
Temperature90°C, 12 hours
Yield65–78%

This step exhibits sensitivity to oxygen, necessitating inert atmospheres to prevent catalyst deactivation.

Reductive Amination for Methanamine Functionalization

The methanamine side chain is introduced via reductive amination of the pyrazole-4-carbaldehyde intermediate. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) achieves selective reduction without over-reduction:

Pyrazole-4-carbaldehyde+MethylamineNaBH₃CNThis compound\text{Pyrazole-4-carbaldehyde} + \text{Methylamine} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

  • Reaction Time : 24 hours at 25°C.

  • Yield : 60–70% after extraction.

Optimization Strategies for Enhanced Efficiency

Catalytic System Tuning

Palladium catalyst selection critically impacts Suzuki-Miyaura coupling efficiency. Bis(di-tert-butylphosphine)palladium (Pd(t-Bu₃P)₂) improves turnover number (TON) to 1,200 compared to 800 for Pd(PPh₃)₄, albeit at higher cost. Microwave-assisted coupling reduces reaction time to 2 hours with 10% higher yield.

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol outperforms DMF due to better solubility of hydrazine intermediates.

  • Reductive Amination : Methanol minimizes side reactions vs. THF, which promotes imine hydrolysis.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving >95% purity. For hydrochloride salts, recrystallization from ethanol/ethyl acetate (1:3) yields crystalline solids.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 6.85 (s, 1H, pyrazole-H), 3.72 (s, 2H, CH₂NH₂), 2.40 (s, 3H, CH₃).

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N pyrazole).

  • HRMS (ESI+) : m/z 201.1387 [M+H]⁺ (calc. 201.1384).

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adopting continuous flow reactors for cyclocondensation and coupling steps reduces batch variability and improves throughput (50 kg/day). Microreactors enhance heat transfer, mitigating exothermic risks during Pd-catalyzed reactions.

Byproduct Management

  • Suzuki Coupling : Boronic acid homo-coupling byproducts (<5%) are removed via aqueous washes.

  • Reductive Amination : Unreacted aldehyde is quenched with NaHSO₃ before extraction.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to anticancer agents, inhibiting microtubule assembly at IC₅₀ = 20 μM. N-Methylation (using CH₃I/K₂CO₃) yields derivatives with enhanced blood-brain barrier permeability.

Materials Science Applications

Conjugation with polydopamine coatings enhances surface adhesion in biosensors, leveraging the amine group’s reactivity .

Q & A

Q. What are the recommended synthetic routes for [1-(3-Methylphenyl)pyrazol-4-yl]methanamine?

A common approach involves nucleophilic substitution of 4-(chloromethyl)pyrazole intermediates with methylamine under alkaline conditions. For example, 1-(3-methylphenyl)pyrazole-4-carbaldehyde can be reduced to the corresponding methanamine via catalytic hydrogenation or using reducing agents like NaBH₄/LiAlH₄ . Continuous flow reactors may optimize yield and purity by controlling reaction parameters (e.g., temperature, residence time) . Purification typically employs recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) .

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

  • HPLC/GC-MS : Quantify purity using reverse-phase C18 columns with acetonitrile/water gradients .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylphenyl group at pyrazole N1, methanamine at C4) via characteristic shifts (e.g., pyrazole protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry using SHELX software for structure refinement .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • PPE : Wear P95 respirators (for dust/aerosols) and nitrile gloves to prevent dermal exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Neutralize residues with dilute acetic acid before transferring to licensed hazardous waste facilities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations assess electronic effects of substituents. The electron-donating 3-methylphenyl group increases pyrazole ring electron density, enhancing nucleophilic reactivity at the methanamine group. Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes), guiding SAR studies .

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

  • Twinning analysis : Use SHELXL to detect twinning ratios and refine structures against high-resolution data .
  • Hydrogen bonding networks : Apply graph-set analysis (e.g., Etter’s rules) to validate intermolecular interactions, particularly for polymorphic forms .
  • Validation tools : Cross-check with PLATON or Mercury’s symmetry checks to identify missed symmetry elements .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

  • Steric effects : The 3-methylphenyl group hinders electrophilic substitution at pyrazole C5, favoring functionalization at C3 or the methanamine group .
  • Electronic effects : Methyl groups increase pyrazole ring basicity, facilitating deprotonation for metal-catalyzed coupling (e.g., Suzuki-Miyaura reactions) . Controlled oxidation with KMnO₄/H₂O₂ yields pyrazole-N-oxide derivatives, altering coordination behavior .

Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound in antimicrobial assays?

Key challenges include:

  • Solubility limitations : LogP values (~1.58) suggest moderate hydrophobicity; use DMSO/PBS mixtures to improve aqueous solubility .
  • Metabolic stability : LC-MS/MS screens for metabolites (e.g., N-demethylation products) that may interfere with bioactivity .
  • Target specificity : Combine SPR (surface plasmon resonance) and kinase profiling to distinguish direct binding from off-target effects .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Boiling Point324.4°C (at 760 mmHg)
Density1.07 g/cm³
Hydrogen Bond Donors1 (methanamine NH₂)
LogP~1.58 (calculated)

Q. Table 2: Common Analytical Techniques

TechniqueApplicationReference
¹H NMR (400 MHz, CDCl₃)Assign pyrazole and methyl peaks
HPLC (C18, 254 nm)Purity assessment (≥95%)
X-ray DiffractionRegiochemical confirmation

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